molecular formula C12H15ClN2 B15201541 (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride

(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B15201541
M. Wt: 222.71 g/mol
InChI Key: MGEZQXPKJZHUHY-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethynyl group at the 3-position and a 1-methylpyrrolidin-2-yl group at the 5-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .

Mechanism of Action

The mechanism of action of (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors, leading to the opening of ion channels and subsequent neuronal activation . This interaction can result in various physiological effects, including stimulation of the central nervous system .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;/h1,7-9,12H,4-6H2,2H3;1H/t12-;/m0./s1

InChI Key

MGEZQXPKJZHUHY-YDALLXLXSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C#C.Cl

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C.Cl

Origin of Product

United States

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